An In-depth Technical Guide to the Chemical Properties of 8-Benzyl-1,8-diazaspiro[4.5]decane Dihydrochloride
An In-depth Technical Guide to the Chemical Properties of 8-Benzyl-1,8-diazaspiro[4.5]decane Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 8-Benzyl-1,8-diazaspiro[4.5]decane dihydrochloride, a spirocyclic compound of interest in medicinal chemistry and drug development. While specific experimental data for this molecule is limited in publicly accessible literature, this document synthesizes information from structurally related compounds and established chemical principles to offer a detailed profile. This guide covers the compound's structure, physicochemical properties, a plausible synthetic route, potential pharmacological activities, and essential safety and handling information. The insights provided are intended to support researchers in the synthesis, characterization, and exploration of this and similar molecules for therapeutic applications.
Introduction
Spirocyclic scaffolds, characterized by two rings sharing a single atom, have garnered significant attention in medicinal chemistry due to their rigid, three-dimensional structures that can effectively probe biological space. The 1,8-diazaspiro[4.5]decane core, in particular, offers a versatile platform for the development of novel therapeutic agents targeting a range of biological receptors. The introduction of a benzyl group at the 8-position can significantly influence the molecule's lipophilicity, steric profile, and potential for aromatic interactions with biological targets. This guide focuses on the dihydrochloride salt of 8-Benzyl-1,8-diazaspiro[4.5]decane, a form often favored for its improved solubility and stability in pharmaceutical preparations.
Chemical Structure and Identifiers
The core structure of 8-Benzyl-1,8-diazaspiro[4.5]decane consists of a piperidine ring and a pyrrolidine ring fused at a quaternary carbon atom. The benzyl group is attached to the nitrogen atom of the piperidine ring.
Diagram of the Chemical Structure of 8-Benzyl-1,8-diazaspiro[4.5]decane Dihydrochloride
Caption: Chemical structure of 8-Benzyl-1,8-diazaspiro[4.5]decane Dihydrochloride.
| Identifier | Value | Source |
| IUPAC Name | 8-benzyl-1,8-diazaspiro[4.5]decane dihydrochloride | - |
| CAS Number | 928034-30-4 (for free base) | [1] |
| Molecular Formula | C₁₅H₂₄Cl₂N₂ | - |
| Molecular Weight | 303.28 g/mol | - |
Physicochemical Properties
| Property | Value (Free Base) | Predicted Value (Dihydrochloride) | Source |
| Appearance | - | White to off-white solid | - |
| Molecular Weight | 230.35 g/mol | 303.28 g/mol | [1] |
| Density | 1.07 g/cm³ | - | [1] |
| Boiling Point | 341 °C | Decomposes upon heating | [1] |
| Melting Point | - | Likely >200 °C (typical for hydrochloride salts) | - |
| Flash Point | 134 °C | - | [1] |
| Solubility | - | Soluble in water and polar protic solvents (e.g., methanol, ethanol) | - |
| pKa | - | Two pKa values are expected for the two amine groups, likely in the range of 8-10. | - |
Synthesis and Purification
A specific, validated synthesis protocol for 8-Benzyl-1,8-diazaspiro[4.5]decane dihydrochloride is not published in readily accessible literature. However, based on the synthesis of analogous compounds, a plausible synthetic route can be proposed.[2]
Proposed Synthetic Pathway
The synthesis would likely proceed via a two-step process: first, the reductive amination of a suitable precursor, 1-Boc-1,8-diazaspiro[4.5]decane, with benzaldehyde, followed by the deprotection and formation of the dihydrochloride salt.
Diagram of the Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of 8-Benzyl-1,8-diazaspiro[4.5]decane dihydrochloride.
Experimental Protocol (Hypothetical)
Step 1: Synthesis of 1-Boc-8-benzyl-1,8-diazaspiro[4.5]decane
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To a solution of 1-Boc-1,8-diazaspiro[4.5]decane (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or dichloroethane (DCE), add benzaldehyde (1.1 eq).
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Stir the mixture at room temperature for 30 minutes.
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Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise.
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Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
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Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
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Extract the aqueous layer with DCM.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of 8-Benzyl-1,8-diazaspiro[4.5]decane Dihydrochloride
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Dissolve the purified 1-Boc-8-benzyl-1,8-diazaspiro[4.5]decane in a minimal amount of a suitable solvent like dioxane or methanol.
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Add a solution of hydrochloric acid in dioxane (e.g., 4 M) or ethereal HCl (excess, >2.2 eq) dropwise with stirring.
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A precipitate should form upon addition of HCl. Stir the mixture at room temperature for several hours or until deprotection is complete (monitored by TLC or LC-MS).
-
Collect the solid product by filtration.
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Wash the solid with a non-polar solvent like diethyl ether to remove any non-polar impurities.
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Dry the product under vacuum to yield 8-Benzyl-1,8-diazaspiro[4.5]decane dihydrochloride.
Purification
The final dihydrochloride salt can be further purified by recrystallization from a suitable solvent system, such as a mixture of methanol and diethyl ether or ethanol and ethyl acetate. The choice of solvent will depend on the solubility of the salt and the impurities.
Spectroscopic Characterization (Predicted)
While experimental spectra are not available, the expected spectroscopic features can be predicted based on the molecule's structure.
¹H NMR Spectroscopy
The proton NMR spectrum of the dihydrochloride salt in a solvent like D₂O or DMSO-d₆ is expected to show:
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Aromatic Protons: A multiplet in the range of 7.2-7.5 ppm corresponding to the five protons of the benzyl group.
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Benzyl CH₂: A singlet or AB quartet around 4.0-4.5 ppm for the two protons of the benzylic methylene group.
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Piperidine and Pyrrolidine Protons: A series of complex multiplets in the aliphatic region (approximately 1.5-3.5 ppm) corresponding to the methylene protons of the two rings. The protons adjacent to the nitrogen atoms will be shifted downfield. The presence of the two positive charges on the nitrogens will further deshield these protons.
¹³C NMR Spectroscopy
The carbon NMR spectrum is expected to display:
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Aromatic Carbons: Signals in the 125-140 ppm region for the carbons of the phenyl ring.
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Benzyl CH₂: A signal around 60-65 ppm.
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Spiro Carbon: A quaternary carbon signal in the 60-70 ppm range.
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Piperidine and Pyrrolidine Carbons: Signals in the aliphatic region (approximately 20-60 ppm). Carbons adjacent to the nitrogen atoms will be in the lower field part of this region.
Mass Spectrometry
In electrospray ionization mass spectrometry (ESI-MS), the compound would likely be observed as the molecular ion of the free base [M+H]⁺ at m/z 231.18, corresponding to the monocharged species. Fragmentation patterns would likely involve the loss of the benzyl group (m/z 91) or cleavage of the spirocyclic ring system.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands:
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N-H Stretching: A broad band in the region of 2400-3000 cm⁻¹ characteristic of ammonium salts.
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C-H Stretching: Aromatic C-H stretching just above 3000 cm⁻¹ and aliphatic C-H stretching just below 3000 cm⁻¹.
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C=C Stretching: Aromatic ring stretching vibrations around 1450-1600 cm⁻¹.
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C-N Stretching: In the 1000-1250 cm⁻¹ region.
Potential Pharmacological Activity
While there is no specific pharmacological data for 8-Benzyl-1,8-diazaspiro[4.5]decane dihydrochloride, the structural motifs present in the molecule suggest several potential areas of biological activity.
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Sigma Receptors: Structurally similar compounds containing a benzyl-piperidine moiety have shown high affinity for sigma-1 receptors.[3] These receptors are implicated in a variety of neurological disorders, and ligands for these receptors are being investigated as potential therapeutics for neurodegenerative diseases and cancer.
-
Dopamine and Serotonin Receptors: The spiro-piperidine scaffold is a common feature in ligands for dopamine and serotonin receptors.[4][5] For instance, buspirone, an anxiolytic agent, contains an azaspiro[4.5]decane-dione moiety and acts as a 5-HT₁ₐ receptor agonist.
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Opioid Receptors: Derivatives of 1,3,8-triazaspiro[4.5]decan-4-one have been evaluated as modulators of opioid receptors.[6] The rigid spirocyclic core can mimic the conformation of endogenous ligands for these receptors.
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Other Potential Targets: The diazaspiro[4.5]decane scaffold has been explored for the development of inhibitors for enzymes like RIPK1 kinase, which is involved in necroptosis.[7]
Diagram of Potential Pharmacological Targets
Caption: Potential pharmacological targets for 8-Benzyl-1,8-diazaspiro[4.5]decane dihydrochloride based on structural analogy.
Safety and Handling
Specific safety data for 8-Benzyl-1,8-diazaspiro[4.5]decane dihydrochloride is not available. The following recommendations are based on the GHS classification for the free base and general handling procedures for similar chemical compounds.
-
GHS Hazard Statements (for free base):
-
H302: Harmful if swallowed (Acute Toxicity, Oral, Category 4).
-
-
General Precautions:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of contact, wash the affected area thoroughly with water.
-
Store in a tightly sealed container in a cool, dry place.
-
Conclusion
8-Benzyl-1,8-diazaspiro[4.5]decane dihydrochloride is a compound with significant potential for further investigation in the field of drug discovery. Its rigid spirocyclic core and the presence of a versatile benzyl group make it an attractive scaffold for targeting various receptors and enzymes. While a comprehensive experimental characterization is yet to be published, this guide provides a solid foundation for researchers by outlining its key chemical properties, a viable synthetic approach, and its potential pharmacological relevance. Further studies are warranted to fully elucidate the chemical and biological profile of this promising molecule.
References
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- 8-Benzyl-2,8-diazaspiro 4.5 decane 336191-15-2. Sigma-Aldrich. Accessed January 22, 2026.
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- 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. MDPI. (2021). Accessed January 22, 2026.
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- Zhen, X., et al. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry, 58(15), 6113-6126.
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- 1,4-Dioxa-8-azaspiro[4.5]decane CAS 177-11-7. Merck Millipore. Accessed January 22, 2026.
- Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. Bioorganic & Medicinal Chemistry, 60, 116686.
- Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. ChemRxiv. (2022). Accessed January 22, 2026.
- 8-[4-[2-(1,2,3,4-Tetrahydroisoquinolinyl]butyl-8-azaspiro[4.5]decane-7,9-dione: a new 5-HT1A receptor ligand with the same activity profile as buspirone. Journal of Medicinal Chemistry, 39(5), 1125-9.
- 8-(Heteroaryl)phenalkyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-ones as opioid receptor modulators. Bioorganic & Medicinal Chemistry Letters, 13(1), 23-26..
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